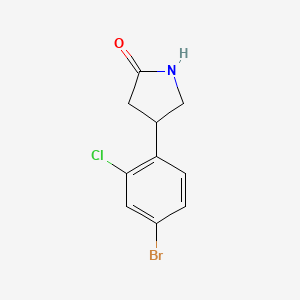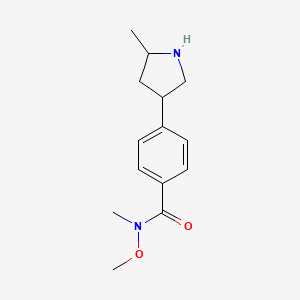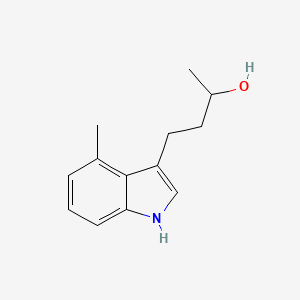
trans-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)dihydrofuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“trans-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)dihydrofuran-2(3H)-one” is a synthetic organic compound that belongs to the class of silyl-protected dihydrofuran derivatives. These compounds are often used in organic synthesis due to their stability and reactivity under specific conditions. The presence of tert-butyldimethylsilyl groups provides protection to hydroxyl functionalities, making the compound useful in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “trans-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)dihydrofuran-2(3H)-one” typically involves the following steps:
Protection of Hydroxyl Groups: The starting material, which contains hydroxyl groups, is reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. This step results in the formation of silyl-protected intermediates.
Formation of Dihydrofuran Ring: The protected intermediates undergo cyclization under acidic or basic conditions to form the dihydrofuran ring structure.
Industrial Production Methods
Industrial production methods for this compound would involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the dihydrofuran ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the dihydrofuran ring or the silyl-protected groups, resulting in the formation of alcohols or other reduced products.
Substitution: The silyl groups can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) or acidic conditions can be used to remove silyl groups and introduce other functionalities.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and natural product analogs.
Biology
Bioconjugation: The silyl-protected groups can be used to modify biomolecules, aiding in the study of biological processes and the development of bioconjugates.
Medicine
Drug Development: The compound’s stability and reactivity make it a valuable tool in medicinal chemistry for the synthesis of potential drug candidates.
Industry
Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of “trans-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)dihydrofuran-2(3H)-one” depends on its specific application. In synthetic chemistry, its reactivity is primarily due to the presence of silyl-protected hydroxyl groups, which can be selectively deprotected under specific conditions to reveal reactive hydroxyl functionalities. This allows for precise control over chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- trans-4-((tert-Butyldimethylsilyl)oxy)-5-hydroxydihydrofuran-2(3H)-one
- trans-4-hydroxy-5-(((tert-butyldimethylsilyl)oxy)methyl)dihydrofuran-2(3H)-one
Uniqueness
The uniqueness of “trans-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)dihydrofuran-2(3H)-one” lies in the presence of two silyl-protected hydroxyl groups, which provide enhanced stability and reactivity compared to similar compounds with only one silyl-protected group. This makes it particularly useful in multi-step synthetic processes where selective deprotection is required.
Eigenschaften
Molekularformel |
C17H36O4Si2 |
|---|---|
Molekulargewicht |
360.6 g/mol |
IUPAC-Name |
(4R,5S)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-one |
InChI |
InChI=1S/C17H36O4Si2/c1-16(2,3)22(7,8)19-12-14-13(11-15(18)20-14)21-23(9,10)17(4,5)6/h13-14H,11-12H2,1-10H3/t13-,14+/m1/s1 |
InChI-Schlüssel |
DCFHRVSQGCDCMH-KGLIPLIRSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]1[C@@H](CC(=O)O1)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(=O)O1)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B13190520.png)


![tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}piperidine-1-carboxylate](/img/structure/B13190540.png)

![[(4-Bromophenyl)amino]thiourea](/img/structure/B13190568.png)
![2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid](/img/structure/B13190576.png)

